LY125180

Description

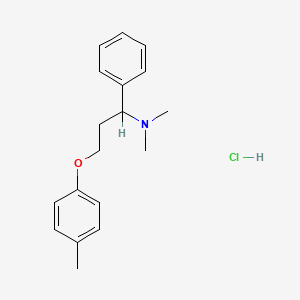

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

74515-39-2 |

|---|---|

Molecular Formula |

C18H24ClNO |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H23NO.ClH/c1-15-9-11-17(12-10-15)20-14-13-18(19(2)3)16-7-5-4-6-8-16;/h4-12,18H,13-14H2,1-3H3;1H |

InChI Key |

XLPKFDWDLKTMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCCC(C2=CC=CC=C2)N(C)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lilly 125180 LY 125180 LY-125180 LY125180 N,N-dimethyl alpha-(2-(4-tolyloxyl)ethyl)benzylamine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine hydrochloride.

An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust and efficient synthetic pathway for N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine hydrochloride, a novel compound with structural similarities to known selective norepinephrine reuptake inhibitors (SNRIs). The synthesis is modeled on well-established methodologies for structurally related pharmaceutical compounds such as Atomoxetine and Fluoxetine. This document provides detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and visual representations of the synthetic workflow to facilitate replication and further investigation by researchers in medicinal chemistry and drug development.

Introduction

N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine hydrochloride is an aromatic ether amine. Its structure, characterized by a phenylpropylamine backbone with a p-methylphenoxy substituent, suggests potential activity as a monoamine reuptake inhibitor. The synthesis of such molecules is of significant interest to the pharmaceutical industry for the development of new therapeutics targeting neurological and psychiatric disorders.

This guide details a multi-step synthesis beginning from commercially available starting materials. The core transformations include a Mannich reaction to form the aminoketone intermediate, subsequent stereoselective reduction to the corresponding amino alcohol, and a nucleophilic aromatic substitution to introduce the desired aryloxy group, culminating in the formation of the hydrochloride salt for improved stability and handling.

Synthetic Pathway Overview

The proposed synthesis of N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine hydrochloride is a three-step process starting from acetophenone. The overall reaction scheme is presented below.

Scheme 1: Overall Synthesis

Pharmacokinetics of N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine (Tolpropamine): A Technical Guide

Disclaimer: This document provides a comprehensive overview based on available data for N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine, also known as Tolpropamine. It is important to note that as of the latest literature reviews, no specific, primary pharmacokinetic studies have been published for this compound. Therefore, the quantitative data presented are estimations based on the properties of structurally similar first-generation antihistamines. The experimental protocols and metabolic pathways are likewise generalized from standard practices and knowledge of this drug class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine (Tolpropamine) is a first-generation antihistamine of the propylamine class. It has been historically used as a topical agent for its antipruritic properties, acting as an antagonist or inverse agonist at histamine H1 receptors. Due to the lack of specific pharmacokinetic data, this guide synthesizes estimated parameters and generalized pathways to provide a foundational understanding for research and development professionals.

Estimated Pharmacokinetic Parameters

The following table summarizes the estimated pharmacokinetic parameters for Tolpropamine. These values are not derived from direct experimental studies on Tolpropamine but are extrapolated from typical values for first-generation antihistamines.

| Parameter | Estimated Value | Description |

| Route of Administration | Topical | Applied directly to the skin. |

| Systemic Absorption | Low | Systemic absorption is generally undesirable for topical medications and is expected to be minimal. |

| Volume of Distribution (Vd) | ~2 L | An estimated value reflecting potential distribution into tissues if systemic absorption occurs. |

| Clearance (CL) | ~100 mL/min | An estimated systemic clearance rate. |

| Half-life (t½) | 4 - 6 hours | The estimated time for the plasma concentration to decrease by half, characteristic of first-generation antihistamines. |

| Protein Binding | High | Expected to be high, similar to other lipophilic first-generation antihistamines. |

Experimental Protocols

As no specific experimental protocols for Tolpropamine are published, this section outlines a generalized workflow for a preclinical pharmacokinetic study of a topical drug.

General Workflow for Preclinical Pharmacokinetic Assessment of a Topical Drug

A typical preclinical study to determine the pharmacokinetic profile of a new topical compound would involve several stages, from initial screening to in vivo analysis. The following diagram illustrates a representative workflow.

Caption: Generalized workflow for preclinical pharmacokinetic studies of a topical drug.

Methodology Details:

-

Compound Screening and Formulation Development: Initial in vitro tests assess the compound's physicochemical properties, solubility, and stability. Various topical formulations (e.g., creams, gels) are developed and optimized for drug delivery.

-

Skin Permeation Studies: Using ex vivo models like Franz diffusion cells with animal or human skin, the rate and extent of the drug's permeation through the skin barrier are evaluated.

-

In Vivo Animal Studies:

-

Dosing and Application: The formulated drug is applied to a specific skin area on an appropriate animal model (e.g., rats, minipigs).

-

Blood and Tissue Sampling: Blood samples are collected at predetermined time points to measure systemic exposure. Tissue samples from the application site and other organs may also be collected to assess local distribution and potential accumulation.

-

Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is developed and validated to quantify the drug and its potential metabolites in biological matrices.

-

Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, to characterize the drug's absorption and elimination profile.

-

Metabolism and Signaling Pathways

Hypothetical Metabolic Pathway

Tolpropamine, as a first-generation propylamine antihistamine, is expected to undergo metabolism primarily in the liver through cytochrome P450 (CYP450) enzymes. The common metabolic pathways for this class of drugs involve N-dealkylation and N-oxidation of the tertiary amino group.

The following diagram illustrates a hypothetical metabolic pathway for Tolpropamine.

Caption: Hypothetical metabolic pathway of Tolpropamine.

Mechanism of Action: H1 Receptor Inverse Agonism

First-generation antihistamines like Tolpropamine are now understood to act as inverse agonists at the H1 histamine receptor, rather than as simple antagonists. The H1 receptor exhibits basal (spontaneous) activity even in the absence of histamine. While histamine binding stabilizes the active conformation of the receptor, inverse agonists stabilize the inactive conformation, thereby reducing the overall receptor activity and downstream signaling.

The diagram below illustrates this mechanism.

Caption: Mechanism of H1 receptor inverse agonism by Tolpropamine.

Conclusion

While specific pharmacokinetic data for N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine are not available in the published literature, this technical guide provides a foundational understanding based on its classification as a first-generation propylamine antihistamine. The estimated pharmacokinetic parameters, generalized experimental workflow, hypothetical metabolic pathway, and mechanism of action serve as a valuable resource for researchers and drug development professionals. Further experimental studies are necessary to definitively characterize the absorption, distribution, metabolism, and excretion of Tolpropamine.

Early-Stage Research on Atomoxetine Hydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of early-stage research on analogs of atomoxetine hydrochloride. The document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to Atomoxetine and its Analogs

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its primary mechanism of action involves blocking the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[1] This region of the brain is crucial for executive functions such as attention and working memory.[1] Unlike stimulant medications for ADHD, atomoxetine has a lower potential for abuse. Early-stage research on atomoxetine analogs has focused on modifying its chemical structure to improve potency, selectivity, pharmacokinetic properties, and to explore structure-activity relationships (SAR).

Quantitative Biological Data of Atomoxetine and Analogs

The following tables summarize the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) of atomoxetine and a selection of its analogs for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT). This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Atomoxetine and Analogs

| Compound | hNET Ki (nM) | hSERT Ki (nM) | hDAT Ki (nM) | hSERT/hNET Selectivity | hDAT/hNET Selectivity |

| (R)-Atomoxetine | 2.6 | 77 | 1451 | 29.6 | 558.1 |

| N-desmethylatomoxetine | 2.4 | 39.5 | 118 | 16.5 | 49.2 |

| 4-Hydroxyatomoxetine | 0.82 | 26.2 | 1670 | 32.0 | 2036.6 |

Table 2: In Vitro Inhibition of Monoamine Uptake (IC50, nM) by Chiral Ring-Constrained Atomoxetine Analogs

| Compound | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) | hSERT/hNET Selectivity | hDAT/hNET Selectivity |

| Analog 1 (Ring-Constrained) | 3.2 | >10,000 | >10,000 | >3125 | >3125 |

| Analog 2 (Ring-Constrained) | 5.6 | >10,000 | >10,000 | >1786 | >1786 |

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize atomoxetine analogs.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

Radioligands: [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT).

-

Non-specific binding inhibitors: Desipramine (for hNET), Fluoxetine (for hSERT), Cocaine (for hDAT).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the target transporter.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Transporter Uptake Assay

Objective: To measure the functional inhibition of monoamine uptake by test compounds in cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

Radioactive substrates: [³H]Norepinephrine (for hNET), [³H]Serotonin (for hSERT), [³H]Dopamine (for hDAT).

-

Uptake buffer: Krebs-Ringer-HEPES buffer (KRH).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Cell Plating:

-

Plate HEK293 cells expressing the target transporter in 96-well plates and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time.

-

Initiate the uptake by adding the radioactive substrate.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer.

-

-

Counting and Analysis:

-

Transfer the cell lysates to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of uptake inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

Atomoxetine's Primary Mechanism of Action and Downstream Effects

Atomoxetine's primary therapeutic effect is mediated by its selective inhibition of the norepinephrine transporter (NET). This leads to an increase in extracellular norepinephrine levels in the prefrontal cortex. As dopamine transporters (DAT) are relatively sparse in this brain region, NET is also responsible for clearing dopamine from the synapse. Therefore, inhibition of NET by atomoxetine also leads to an increase in extracellular dopamine levels in the prefrontal cortex.[1]

Caption: Atomoxetine's primary mechanism of action.

Potential Downstream Signaling: AMPK Pathway Activation

Recent research suggests that atomoxetine may also exert its effects through downstream signaling pathways. One such proposed pathway involves the activation of AMP-activated protein kinase (AMPK).

Caption: Proposed AMPK signaling pathway activation by atomoxetine.

Experimental Workflow for Analog Development

The development of novel atomoxetine analogs typically follows a structured workflow from synthesis to in vivo evaluation.

Caption: General experimental workflow for atomoxetine analog development.

Conclusion

The early-stage research on atomoxetine analogs has provided valuable insights into the structure-activity relationships governing potency and selectivity for the norepinephrine transporter. The development of novel analogs with improved pharmacological profiles remains an active area of research. This technical guide serves as a foundational resource for scientists and researchers in the field, providing key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks to guide future drug discovery and development efforts. Further exploration of downstream signaling pathways and in vivo efficacy of novel analogs will be critical in advancing the next generation of norepinephrine reuptake inhibitors for the treatment of ADHD and other neurological disorders.

References

In Vitro Binding Profile of Atomoxetine Hydrochloride to Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding profile of atomoxetine hydrochloride to the three primary monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Understanding its interaction with monoamine transporters is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Quantitative Binding Affinity Data

The binding affinity of atomoxetine to human monoamine transporters is most potent for the norepinephrine transporter, with significantly lower affinity for the serotonin and dopamine transporters. This selectivity is a key characteristic of its pharmacological profile. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The in vitro binding affinities of atomoxetine hydrochloride for human monoamine transporters, as determined by radioligand binding assays, are summarized in the table below.

| Transporter | Radioligand | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | [3H]-Nisoxetine | 5.36 | |

| Serotonin Transporter (SERT) | Not Specified | 87 | |

| Dopamine Transporter (DAT) | Not Specified | 1451 |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of a test compound like atomoxetine is commonly performed using a radioligand competition binding assay. This method measures the ability of the unlabeled drug to displace a radiolabeled ligand that is known to bind to the target transporter.

Objective:

To determine the Ki of atomoxetine hydrochloride for the human norepinephrine, serotonin, and dopamine transporters expressed in a stable cell line.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).

-

Radioligands:

-

For NET: [3H]-Nisoxetine

-

For SERT: [3H]-Citalopram or [3H]-Paroxetine

-

For DAT: [3H]-WIN 35,428 or [3H]-GBR 12935

-

-

Test Compound: Atomoxetine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing appropriate salts (e.g., NaCl, KCl, CaCl2, MgCl2).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: A solution used for the detection of radioactivity.

-

Apparatus: 96-well microplates, cell harvester, liquid scintillation counter, multi-channel pipette.

Procedure:

-

Cell Membrane Preparation:

-

Culture the HEK293 cells expressing the target transporter to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in a lysis buffer and homogenize to disrupt the cell membranes.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL.

-

-

Competition Binding Assay:

-

To each well of a 96-well microplate, add the following in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

Increasing concentrations of atomoxetine hydrochloride (the competitor).

-

For the determination of non-specific binding, add a high concentration of a known, potent inhibitor for the respective transporter (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT).

-

For the determination of total binding, add only the radioligand and buffer.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined duration to allow the binding to reach equilibrium.

-

-

Termination and Harvesting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

The data are then analyzed using non-linear regression analysis. The IC50 value (the concentration of atomoxetine that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

-

-

Visualizations

Experimental Workflow

Caption: Workflow for a radioligand competition binding assay.

Relative Binding Affinity of Atomoxetine

Caption: Relative binding affinities of atomoxetine.

An In-depth Technical Guide to the Metabolism of Atomoxetine Hydrochloride and the Role of CYP2D6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy and safety profile are significantly influenced by its metabolism, which is predominantly governed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides a comprehensive overview of the metabolic pathways of atomoxetine, the critical role of CYP2D6, and the resulting pharmacokinetic variability among different patient populations. Detailed experimental protocols for key in vitro and clinical studies are provided, along with a quantitative summary of pharmacokinetic parameters. Visualizations of the metabolic pathways, experimental workflows, and the impact of CYP2D6 genotype on clinical outcomes are presented to facilitate a deeper understanding of this crucial aspect of atomoxetine pharmacology.

Introduction

Atomoxetine is a cornerstone in the pharmacological management of ADHD, offering an alternative to stimulant medications. A thorough understanding of its metabolic fate is paramount for optimizing therapeutic outcomes and ensuring patient safety. The biotransformation of atomoxetine is primarily mediated by the hepatic enzyme CYP2D6, which exhibits significant genetic polymorphism, leading to distinct metabolizer phenotypes within the population. These phenotypes—ranging from poor to ultrarapid metabolizers—are associated with substantial variations in drug exposure, which in turn can affect both the efficacy and the tolerability of atomoxetine treatment. This guide delves into the intricate details of atomoxetine metabolism, with a special focus on the enzymatic activity of CYP2D6 and its clinical implications.

The Metabolic Pathways of Atomoxetine

The metabolism of atomoxetine hydrochloride proceeds via two main pathways: a major oxidative pathway mediated by CYP2D6 and a minor pathway involving CYP2C19.

The Major Metabolic Pathway via CYP2D6

The primary route of atomoxetine metabolism is the hydroxylation of the aromatic ring to form 4-hydroxyatomoxetine.[1][2] This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[3] 4-hydroxyatomoxetine is an active metabolite and is equipotent to the parent drug as a norepinephrine transporter inhibitor.[4] However, it is rapidly conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide, which is pharmacologically inactive and readily excreted in the urine.[2] In individuals with normal CYP2D6 function (extensive metabolizers), this pathway is highly efficient, leading to rapid clearance of atomoxetine.

The Minor Metabolic Pathway via CYP2C19

A secondary, less prominent metabolic route involves the N-demethylation of atomoxetine to form N-desmethylatomoxetine.[3] This reaction is primarily catalyzed by CYP2C19.[3] N-desmethylatomoxetine has substantially less pharmacological activity compared to atomoxetine.[5] In extensive metabolizers of CYP2D6, this pathway accounts for a small fraction of the overall metabolism of atomoxetine. However, in individuals with deficient CYP2D6 activity (poor metabolizers), the N-demethylation pathway becomes more significant.[5]

The Role of CYP2D6 Polymorphism

The gene encoding the CYP2D6 enzyme is highly polymorphic, with over 100 known alleles.[4] These genetic variations can result in enzymes with a wide range of activities, from completely non-functional to ultra-rapid. Consequently, individuals can be categorized into four main phenotypes based on their predicted CYP2D6 enzyme activity:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a significant lack of CYP2D6 enzyme activity.

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 activity.

-

Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles, representing the "normal" enzyme activity.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to significantly increased CYP2D6 enzyme activity.

This genetic variability has profound effects on the pharmacokinetics of atomoxetine.

Pharmacokinetic Variability

The differences in CYP2D6 activity lead to significant variations in the pharmacokinetic parameters of atomoxetine among the different metabolizer phenotypes.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of atomoxetine and its major metabolites in individuals with different CYP2D6 metabolizer statuses.

Table 1: Pharmacokinetic Parameters of Atomoxetine by CYP2D6 Phenotype

| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Reference(s) |

| Bioavailability | 94% | 63% | [5] |

| AUC (Area Under the Curve) | ~10-fold higher than EMs | Baseline | [4] |

| Cmax (Maximum Concentration) | ~5-fold higher than EMs | Baseline | [4] |

| Half-life (t½) | ~24 hours | ~5 hours | [4] |

Table 2: Relative Plasma Concentrations of Atomoxetine Metabolites at Steady State by CYP2D6 Phenotype

| Metabolite | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Reference(s) |

| 4-Hydroxyatomoxetine | 0.1% of atomoxetine concentration | 1% of atomoxetine concentration | [5] |

| N-desmethylatomoxetine | 45% of atomoxetine concentration | 5% of atomoxetine concentration | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of atomoxetine metabolism.

In Vitro Metabolism of Atomoxetine in Human Liver Microsomes

This protocol is adapted from the methodology described by Ring et al. (2002).[3]

Objective: To determine the kinetic parameters of atomoxetine metabolism by CYP enzymes in human liver microsomes.

Materials:

-

Pooled human liver microsomes (from both CYP2D6 extensive and poor metabolizers)

-

Atomoxetine hydrochloride

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein) and a range of atomoxetine concentrations (e.g., 0.1 to 100 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentrations of atomoxetine and its metabolites (4-hydroxyatomoxetine and N-desmethylatomoxetine) using a validated LC-MS/MS method.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

CYP2D6 Genotyping

This is a generalized protocol for CYP2D6 genotyping using a TaqMan® Drug Metabolism Genotyping Assay.

Objective: To determine the CYP2D6 genotype of an individual to predict their metabolizer phenotype.

Materials:

-

Genomic DNA extracted from whole blood or saliva

-

TaqMan® Drug Metabolism Genotyping Assay for specific CYP2D6 alleles (e.g., *3, *4, *5, *6, *10, *41)

-

TaqMan® Genotyping Master Mix

-

Real-Time PCR instrument

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA from the biological sample.

-

PCR Reaction Setup: Prepare the PCR reaction mixture by combining the TaqMan® Genotyping Master Mix, the specific TaqMan® Drug Metabolism Genotyping Assay, and the genomic DNA sample.

-

Real-Time PCR: Perform the PCR amplification and detection on a Real-Time PCR instrument using the manufacturer's recommended thermal cycling conditions. The instrument will monitor the fluorescence of the VIC® and FAM™ dye-labeled probes in real-time.

-

Allelic Discrimination: After the PCR run, the software will generate an allelic discrimination plot, clustering the samples into three groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.

-

Genotype and Phenotype Assignment: Based on the results from a panel of assays for different CYP2D6 alleles, determine the individual's diplotype. Assign a CYP2D6 activity score based on the function of the identified alleles to predict the metabolizer phenotype (PM, IM, EM, or UM).

Clinical Pharmacokinetic Study

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of atomoxetine, adapted from the study by Sauer et al. (2003).[6][7]

Objective: To characterize the pharmacokinetic profile of atomoxetine and its metabolites in healthy volunteers with different CYP2D6 genotypes.

Study Design:

-

Open-label, single-dose, parallel-group study.

-

Subjects are genotyped for CYP2D6 prior to enrollment and assigned to groups (e.g., PMs and EMs).

Procedure:

-

Subject Screening and Genotyping: Screen healthy volunteers and perform CYP2D6 genotyping to identify eligible participants for each group.

-

Dosing: Administer a single oral dose of atomoxetine hydrochloride (e.g., 60 mg) to fasting subjects.

-

Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

-

Bioanalysis: Determine the concentrations of atomoxetine and its metabolites in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F) for each subject using non-compartmental analysis.

-

Statistical Analysis: Compare the pharmacokinetic parameters between the different CYP2D6 genotype groups to assess the impact of the polymorphism.

Clinical Implications and Dosing Recommendations

The significant pharmacokinetic variability of atomoxetine due to CYP2D6 polymorphism has important clinical consequences.

-

Poor Metabolizers (PMs): PMs have a higher exposure to atomoxetine, which may lead to an increased risk of adverse effects such as nausea, insomnia, and cardiovascular effects.[4] However, some studies suggest that this higher exposure may also be associated with a better therapeutic response.

-

Ultrarapid Metabolizers (UMs): UMs may have lower plasma concentrations of atomoxetine, potentially leading to a lack of efficacy at standard doses.

Regulatory agencies and pharmacogenetics consortia have issued dosing recommendations based on CYP2D6 genotype. For instance, the US FDA label for atomoxetine suggests that for known CYP2D6 poor metabolizers, a lower starting dose and a slower dose titration may be appropriate. The Clinical Pharmacogenetics Implementation Consortium (CPIC) also provides detailed, genotype-guided dosing recommendations.

Conclusion

The metabolism of atomoxetine hydrochloride is a clear example of the profound impact of pharmacogenomics on drug disposition and clinical response. The dominant role of the polymorphic CYP2D6 enzyme results in a wide spectrum of pharmacokinetic profiles, which in turn influences the efficacy and safety of the drug. For researchers, scientists, and drug development professionals, a thorough understanding of these metabolic pathways and the influence of genetic variations is crucial for the continued development of personalized medicine approaches in the treatment of ADHD. The experimental protocols and data presented in this guide provide a foundational resource for further investigation and clinical application in this field.

References

- 1. Amphetamine Positive Urine Toxicology Screen Secondary to Atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting disruptions to drug pharmacokinetics and the risk of adverse drug reactions in non-alcoholic steatohepatitis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. knmp.nl [knmp.nl]

- 4. researchgate.net [researchgate.net]

- 5. Atomoxetine - Wikipedia [en.wikipedia.org]

- 6. Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Exploratory Studies on the Neuroprotective Effects of Atomoxetine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Atomoxetine, a selective norepinephrine reuptake inhibitor primarily used for Attention-Deficit/Hyperactivity Disorder (ADHD), is gaining attention for its potential neuroprotective properties. Emerging evidence from preclinical and clinical studies suggests that atomoxetine may offer therapeutic benefits in conditions involving neuronal damage, such as traumatic spinal cord injury and neurodegenerative diseases. This document provides a technical overview of the current research, detailing the proposed mechanisms, experimental protocols, and key quantitative findings. It aims to serve as a resource for professionals engaged in neuroscience research and drug development.

Core Mechanisms of Neuroprotection

Exploratory studies indicate that atomoxetine's neuroprotective effects are multifactorial, stemming from its ability to modulate inflammatory, oxidative, and apoptotic pathways. The primary mechanism of atomoxetine is the selective inhibition of the presynaptic norepinephrine transporter, which increases norepinephrine levels in the synaptic cleft[1][2]. This modulation is believed to trigger downstream effects that contribute to neuronal survival.

Anti-Inflammatory Effects

In a rat model of traumatic spinal cord injury (SCI), atomoxetine administration led to a significant reduction in key inflammatory markers. Treatment decreased tissue levels of tumour necrosis factor-alpha (TNF-α) and nitric oxide (NO)[3]. Furthermore, it reduced the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and inflammation[3].

Antioxidant Effects

The same SCI model demonstrated atomoxetine's capacity to mitigate oxidative stress. The study reported a significant increase in the activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme, and a reduction in lipid peroxidation in the atomoxetine-treated group compared to the trauma group[3].

Anti-Apoptotic Effects

Atomoxetine has been shown to exert anti-apoptotic effects, contributing to neuronal preservation. Histopathological examination of spinal cord tissue from rats treated with atomoxetine revealed a higher number of normal motor neurons and fewer degenerated neurons compared to the untreated trauma group[3]. This suggests an interference with the apoptotic cascade, potentially through the regulation of pro- and anti-apoptotic proteins like the Bax/Bcl-2 family[4][5].

Modulation of Neurotrophic Factors and Alzheimer's Biomarkers

In a phase II clinical trial involving participants with mild cognitive impairment (MCI) due to Alzheimer's disease, atomoxetine treatment was associated with an increase in plasma brain-derived neurotrophic factor (BDNF)[6][7]. The trial also showed a significant reduction in cerebrospinal fluid (CSF) levels of Tau and phosphorylated Tau (pTau181), which are key pathological markers in Alzheimer's disease[8][9].

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative results from preclinical and clinical studies investigating the neuroprotective effects of atomoxetine.

Table 1: Biochemical Changes in a Rat Model of Spinal Cord Injury

| Biomarker | Effect of Atomoxetine Treatment | Significance (p-value) | Reference |

|---|---|---|---|

| Tumour Necrosis Factor-alpha (TNF-α) | Significantly Reduced | <0.001 | [3] |

| Nitric Oxide (NO) | Significantly Reduced | <0.001 | [3] |

| Myeloperoxidase (MPO) Activity | Significantly Decreased | 0.026 | [3] |

| Superoxide Dismutase (SOD) Activity | Significantly Increased | 0.004 |[3] |

Table 2: Biomarker Changes in a Phase II Clinical Trial for Mild Cognitive Impairment

| Biomarker | Effect of Atomoxetine Treatment | Significance | Reference |

|---|---|---|---|

| CSF Tau | Significantly Reduced | Not specified | [6][8] |

| CSF pTau181 | Significantly Reduced | Not specified | [6][8] |

| Plasma Brain-Derived Neurotrophic Factor (BDNF) | Significantly Increased | Not specified | [6][7] |

| CSF Amyloid-β42 | No significant change | Not specified |[8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key studies cited.

Preclinical Model: Traumatic Spinal Cord Injury in Rats

This study aimed to evaluate the neuroprotective effects of atomoxetine in a rat model of SCI.

-

Subjects: Wistar albino rats were used, and the study protocol was approved by the relevant ethics committee[3].

-

Experimental Groups:

-

Surgical Procedure: A laminectomy was performed at the T9-T10 level. SCI was induced using a weight-drop method.

-

Drug Administration: Atomoxetine was administered orally one hour post-injury. The dosage was based on previous neuroprotection and pharmacological studies[3].

-

Biochemical Analysis: 24 hours post-injury, spinal cord tissue was collected and homogenized. Levels of TNF-α, NO, MPO, and SOD were measured using established biochemical assays[3].

-

Histopathological Examination: Tissue samples were fixed, sectioned, and stained to evaluate neuronal morphology and degeneration[3].

-

Functional Evaluation: Motor function was assessed to determine functional recovery[3].

Caption: Experimental workflow for the preclinical spinal cord injury model.

Clinical Trial: Mild Cognitive Impairment (MCI)

This study was a biomarker-driven phase II trial to test norepinephrine augmentation as a potential therapy for MCI due to Alzheimer's disease[8].

-

Study Design: A single-centre, 12-month, double-blind, crossover trial[8][9].

-

Participants: 39 individuals with MCI and biomarker evidence of Alzheimer's disease were randomized into two arms[8][9].

-

Intervention:

-

Arm 1: Atomoxetine for 6 months, followed by placebo for 6 months.

-

Arm 2: Placebo for 6 months, followed by atomoxetine for 6 months.

-

-

Assessments: Data were collected at baseline, 6 months (crossover), and 12 months (completion)[8].

-

Outcome Measures:

-

Primary (Target Engagement): CSF and plasma levels of norepinephrine and its metabolites[8].

-

Secondary/Exploratory:

-

Caption: Workflow for the double-blind crossover clinical trial in MCI.

Signaling Pathways in Atomoxetine-Mediated Neuroprotection

The neuroprotective effects of atomoxetine are underpinned by complex signaling cascades. By inhibiting norepinephrine reuptake, atomoxetine enhances noradrenergic signaling, which in turn modulates downstream pathways related to inflammation, oxidative stress, apoptosis, and neurotrophic factor expression. Sub-chronic atomoxetine exposure has been shown to up-regulate BDNF expression and enhance AKT and GSK3β phosphorylation in the prefrontal cortex[10].

Caption: Proposed signaling pathways for atomoxetine's neuroprotection.

Conclusion and Future Directions

The evidence presented in this guide suggests that atomoxetine holds promise as a neuroprotective agent. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, provides a strong rationale for its further investigation. Preclinical data from models of acute neuronal injury are compelling, and early clinical findings in the context of neurodegenerative disease are encouraging[3][6][9].

Future research should focus on elucidating the precise molecular targets downstream of norepinephrine transporter inhibition. Long-term studies are necessary to determine if the observed biomarker changes in MCI trials translate into meaningful clinical benefits on cognition and function[8]. Furthermore, exploring the efficacy of atomoxetine in other neurodegenerative conditions and forms of acute brain injury is a logical next step for drug development professionals. The repurposing of atomoxetine could represent a valuable strategy in the search for effective neuroprotective therapies.

References

- 1. google.com [google.com]

- 2. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]

- 3. Neuroprotective effects of atomoxetine against traumatic spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase II study repurposing atomoxetine for neuroprotection in mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. A phase II study repurposing atomoxetine for neuroprotection in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Sub-chronic exposure to atomoxetine up-regulates BDNF expression and signalling in the brain of adolescent spontaneously hypertensive rats: comparison with methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Atomoxetine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosage regimens and ensuring patient safety. This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atomoxetine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring rapid sample turnaround times. The use of a stable isotope-labeled internal standard, atomoxetine-d3, provides high accuracy and precision. This method is suitable for clinical research and pharmacokinetic studies.

Experimental Protocols

Materials and Reagents

-

Reference Standards: Atomoxetine hydrochloride and Atomoxetine-d3 (internal standard, IS) were sourced from certified suppliers.

-

Solvents: HPLC-grade methanol and acetonitrile were used.

-

Reagents: Formic acid and ammonium acetate were of analytical grade.

-

Water: Ultrapure water (18.2 MΩ·cm) was used for all preparations.

-

Plasma: Drug-free human plasma was obtained from healthy volunteers.

Instrumentation

-

LC System: A Shimadzu LC system or equivalent, equipped with a binary pump, degasser, and autosampler was used.[3]

-

Mass Spectrometer: An Applied Biosystems API 3000 triple quadrupole mass spectrometer or a comparable system, equipped with an electrospray ionization (ESI) source, was employed for detection.[3]

Liquid Chromatography Conditions

The chromatographic separation was achieved using a C18 analytical column. The detailed LC conditions are summarized in the table below.

| Parameter | Condition |

| Column | Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) or equivalent[4][5] |

| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid[4] |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.25 mL/min[4][5] |

| Gradient | Gradient elution is typically used to ensure optimal separation. |

| Injection Volume | 10 µL |

| Column Temp. | 40 °C |

| Run Time | Approximately 5 minutes |

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. Quantification was performed using Multiple Reaction Monitoring (MRM). The specific transitions and parameters are detailed below.

| Parameter | Atomoxetine | Atomoxetine-d3 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 256.4 → 43.8[4][6] | 259.3 → 47.0[4][6] |

| Declustering Potential (DP) | Optimized for maximum signal | Optimized for maximum signal |

| Collision Energy (CE) | Optimized for maximum signal | Optimized for maximum signal |

| Ion Source Temp. | 500 °C | 500 °C |

Preparation of Standards and Samples

-

Stock Solutions: Primary stock solutions of atomoxetine and atomoxetine-d3 were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: A series of working standard solutions were prepared by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards. A separate working solution for the internal standard (e.g., 400 nM) was prepared in acetonitrile.[3]

-

Calibration Standards and Quality Controls (QCs): Calibration standards were prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 0.5 ng/mL to 2000 ng/mL.[4][5] Quality control samples were prepared similarly at low, medium, and high concentrations.

-

Sample Preparation (Protein Precipitation):

-

Pipette 60 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[3]

-

Add 120 µL of acetonitrile containing the internal standard (atomoxetine-d3).[3]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 16,000 ×g for 30 minutes at 4°C.[3]

-

Carefully transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.[3]

-

Method Validation Summary

The method was validated according to established guidelines. The key quantitative performance characteristics are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.5 - 2000 ng/mL in plasma[4][5] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4][7] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistently high and reproducible across the concentration range (typically > 65%)[7] |

| Matrix Effect | No significant matrix effect was observed.[4][5] |

| Selectivity | No interference from endogenous plasma components was observed at the retention times of the analyte and IS.[3] |

Visualized Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

Caption: Workflow for Atomoxetine Quantification.

Conclusion

This application note details a simple, rapid, and sensitive LC-MS/MS method for the quantification of atomoxetine in human plasma. The protein precipitation sample preparation is straightforward and efficient. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it highly suitable for therapeutic drug monitoring, clinical trials, and various pharmacokinetic studies.

References

- 1. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for in vivo microdialysis with Atomoxetine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a comprehensive protocol for conducting in vivo microdialysis experiments to assess the effects of Atomoxetine hydrochloride on extracellular neurotransmitter levels in the rodent brain, with a specific focus on the medial prefrontal cortex (mPFC). Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] In vivo microdialysis is a widely used technique to measure endogenous and exogenous compounds in the extracellular fluid of living animals.[3]

Overview of the Experimental Procedure

This protocol outlines the methodology for stereotaxic surgery for guide cannula implantation, followed by the insertion of a microdialysis probe and subsequent collection of dialysate samples for the analysis of norepinephrine and dopamine. The procedure culminates in the analysis of these neurotransmitters using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Experimental Animals

The most commonly used animal model for this type of study is the adult male Sprague-Dawley rat.[1] The specific strain, age, and weight of the animals should be consistent throughout the study to ensure reproducibility.

Materials and Reagents

-

Atomoxetine hydrochloride: To be dissolved in sterile 0.9% saline.

-

Anesthetics: A suitable anesthetic cocktail for rodent surgery (e.g., ketamine/xylazine).

-

Artificial Cerebrospinal Fluid (aCSF): For perfusion. The composition should mimic the ionic concentration of the brain's extracellular fluid.

-

Microdialysis Probes: Commercially available probes such as the CMA 11 or CMA 12 are suitable for use in the central nervous system.[2][4]

-

Guide Cannulae: Corresponding guide cannulae for the chosen microdialysis probes (e.g., CMA 12 guide cannulae).[5]

-

HPLC-ECD System: Equipped with a C18 column and an electrochemical detector for the analysis of norepinephrine and dopamine.[6][7]

-

Stereotaxic Apparatus: For accurate implantation of the guide cannula.

-

Surgical Instruments: Standard surgical tools for rodent surgery.

Experimental Protocol

-

Anesthetize the rat using an appropriate anesthetic protocol.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull above the target brain region, the medial prefrontal cortex (mPFC).

-

The stereotaxic coordinates for the mPFC in adult rats, based on the Paxinos and Watson rat brain atlas, are typically: Anterior/Posterior (AP): +3.2 mm from Bregma; Medial/Lateral (ML): ±0.8 mm from the midline; Dorsal/Ventral (DV): -2.0 mm from the dura mater .[8]

-

Slowly lower the guide cannula to the target DV coordinate.

-

Secure the guide cannula to the skull using dental cement and surgical screws.

-

Insert a dummy cannula into the guide to keep it patent.

-

Allow the animal to recover from surgery for at least 48 hours before the microdialysis experiment.

-

On the day of the experiment, gently restrain the rat and remove the dummy cannula.

-

Insert the microdialysis probe through the guide cannula. The probe's membrane should extend into the mPFC.

-

Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Allow a stabilization period for the probe and the tissue to equilibrate.

-

Collect baseline dialysate samples to determine the basal levels of norepinephrine and dopamine.

-

Administer Atomoxetine hydrochloride (a typical dose is 3 mg/kg, i.p.).[1]

-

Continue to collect dialysate samples at regular intervals post-administration to monitor the changes in neurotransmitter levels.

-

Analyze the collected dialysate samples for norepinephrine and dopamine concentrations using an HPLC-ECD system.

-

The mobile phase composition and the potential of the electrochemical detector should be optimized for the detection of catecholamines.[6][7][9]

-

Quantify the neurotransmitter levels by comparing the peak areas of the samples to those of known standards.

Data Presentation

The quantitative data obtained from the microdialysis experiments should be summarized in tables for clear comparison.

| Parameter | Value | Reference |

| Animal Model | Adult Male Sprague-Dawley Rat | [1] |

| Brain Region | Medial Prefrontal Cortex (mPFC) | [5] |

| Stereotaxic Coordinates | AP: +3.2, ML: ±0.8, DV: -2.0 (from Bregma) | [8] |

| Drug Administered | Atomoxetine hydrochloride | [1] |

| Dose | 3 mg/kg, intraperitoneal (i.p.) | [1] |

| Neurotransmitter | Baseline Concentration (pg/µL) | Peak Concentration Post-Atomoxetine (pg/µL) | Fold Increase | Reference |

| Norepinephrine | Data to be obtained from specific studies | Data to be obtained from specific studies | ~3-fold | [2][10] |

| Dopamine | Data to be obtained from specific studies | Data to be obtained from specific studies | ~3-fold | [2][10] |

Visualizations

Caption: A flowchart illustrating the major steps of the in vivo microdialysis protocol with atomoxetine.

Caption: The signaling pathway of atomoxetine, highlighting the inhibition of the norepinephrine transporter.

References

- 1. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Use of Atomoxetine Hydrochloride in Animal Models of ADHD: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of atomoxetine hydrochloride in preclinical animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). This document includes detailed experimental protocols for key behavioral and neurochemical assays, a summary of quantitative data from representative studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) approved for the treatment of ADHD. In animal models, it is used to investigate the neurobiological underpinnings of ADHD and to screen novel therapeutic agents. Atomoxetine's primary mechanism of action is the blockade of the presynaptic norepinephrine transporter (NET), which leads to an increase in extracellular norepinephrine levels. Notably, in the prefrontal cortex, a brain region heavily implicated in ADHD pathophysiology, atomoxetine also increases dopamine levels due to the low expression of dopamine transporters and the reuptake of dopamine by NET.[1][2]

Animal Models

The most commonly used animal model for ADHD is the Spontaneously Hypertensive Rat (SHR) . This strain exhibits the core behavioral phenotypes of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention. Other models include mice with genetic modifications, such as dopamine transporter (DAT) knockout mice, and neurodevelopmental models induced by prenatal exposure to substances like nicotine.

Quantitative Data Summary

The following tables summarize the quantitative effects of atomoxetine hydrochloride in various animal models of ADHD.

Table 1: Effects of Atomoxetine on Locomotor Activity in the Open-Field Test in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg/day, oral) | Duration | Activity Score (Mean ± SEM) |

| Control (WKY Rats) | Vehicle | 21 days | 3.70 ± 0.91 |

| Untreated SHR | Vehicle | 21 days | 56.70 ± 4.18 |

| Atomoxetine-treated SHR | 0.25 | 21 days | 43.30 ± 2.88 |

| Atomoxetine-treated SHR | 0.5 | 21 days | 41.70 ± 3.74 |

| Atomoxetine-treated SHR | 1.0 | 21 days | 20.10 ± 2.81 |

Data adapted from a study investigating the effects of chronic atomoxetine administration on hyperactivity in young male SHRs.[3][4]

Table 2: Effects of Atomoxetine on Attention and Impulsivity in the 5-Choice Serial Reaction Time Task (5-CSRTT)

| Animal Model | Treatment | Dose (mg/kg, i.p.) | % Accuracy (Mean ± SEM) | Premature Responses (Mean ± SEM) | Omissions (Mean ± SEM) |

| Long Evans Rats | Vehicle | - | Baseline | Baseline | Baseline |

| Long Evans Rats | Atomoxetine | 1.0 | Modest Improvement | Marked Decrease | No significant change |

| Neurokinin-1 Receptor Knockout Mice | Vehicle | - | No significant change | Baseline | No significant change |

| Neurokinin-1 Receptor Knockout Mice | Atomoxetine | 10.0 | No significant change | Reduced | No significant change |

Data synthesized from studies on the effects of atomoxetine on measures of attention and impulsivity.

Table 3: Neurochemical Effects of Atomoxetine in the Rat Prefrontal Cortex

| Analyte | Dose (mg/kg, i.p.) | Fold Increase in Extracellular Levels (vs. Baseline) |

| Norepinephrine | 3.0 | ~3-fold |

| Dopamine | 3.0 | ~3-fold |

Data from a microdialysis study in rats, demonstrating the selective increase of catecholamines in the prefrontal cortex.[1]

Experimental Protocols

Open-Field Test for Locomotor Activity

Objective: To assess baseline locomotor activity and the effects of atomoxetine on hyperactivity.

Materials:

-

Open-field arena (e.g., 100 x 100 x 40 cm)

-

Video tracking system and software

-

Atomoxetine hydrochloride solution

-

Vehicle control (e.g., saline or distilled water)

-

Spontaneously Hypertensive Rats (SHR) and a control strain (e.g., Wistar-Kyoto rats)

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer atomoxetine or vehicle orally or via intraperitoneal (i.p.) injection at the desired dose and time before the test. For chronic studies, administer daily for the specified duration.

-

Test: Place a single rat in the center of the open-field arena and allow it to explore freely for a set period (e.g., 10-30 minutes).

-

Data Acquisition: Record the animal's movement using the video tracking system.

-

Data Analysis: Analyze the recorded video to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity

Objective: To evaluate sustained attention and motor impulsivity.

Materials:

-

5-CSRTT operant chambers

-

Food rewards (e.g., sucrose pellets)

-

Atomoxetine hydrochloride solution

-

Vehicle control

-

Rats (e.g., SHR or Long Evans)

Procedure:

-

Training:

-

Habituation and Magazine Training: Habituate the rats to the operant chamber and train them to retrieve food rewards from the magazine.

-

Initial Training: Train the rats to associate a light stimulus in one of the five apertures with a food reward upon a nose poke.

-

Shaping: Gradually increase the difficulty by shortening the stimulus duration and introducing a limited hold period for responding.

-

Baseline Performance: Train the animals until they reach a stable baseline performance (e.g., >80% accuracy and <20% omissions).

-

-

Drug Testing:

-

Administer atomoxetine or vehicle at a predetermined time before the test session.

-

Conduct the 5-CSRTT session, typically consisting of a set number of trials (e.g., 100).

-

-

Data Analysis:

-

Accuracy: Percentage of correct responses.

-

Omissions: Percentage of trials with no response.

-

Premature Responses: Number of responses made before the stimulus presentation (a measure of impulsivity).

-

Response Latency: Time taken to make a correct response.

-

Reward Collection Latency: Time taken to retrieve the reward.

-

Y-Maze Test for Spatial Working Memory

Objective: To assess short-term spatial working memory, a cognitive domain often impaired in ADHD.

Materials:

-

Y-shaped maze with three identical arms

-

Video camera and analysis software

-

Atomoxetine hydrochloride solution

-

Vehicle control

-

Mice or rats

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room.

-

Drug Administration: Administer atomoxetine or vehicle prior to the test.

-

Test: Place the animal at the end of one arm and allow it to freely explore the maze for a defined period (e.g., 8 minutes).

-

Data Acquisition: Record the sequence of arm entries.

-

Data Analysis: Calculate the percentage of spontaneous alternations, which is the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100. A higher percentage of alternations indicates better spatial working memory.

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure extracellular levels of norepinephrine and dopamine in specific brain regions.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Atomoxetine hydrochloride solution

-

Vehicle control

-

Rats

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex).

-

Recovery: Allow the animals to recover from surgery for several days.

-

Microdialysis:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer atomoxetine or vehicle.

-

Collect post-administration dialysate samples at regular intervals.

-

-

Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of norepinephrine and dopamine.

Visualization of Pathways and Workflows

Caption: Signaling pathway of atomoxetine.

Caption: General workflow for behavioral experiments.

Caption: Workflow for neurochemical experiments.

References

- 1. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomoxetine - Wikipedia [en.wikipedia.org]

- 3. Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of Rat Prefrontal Cortical Dopamine Response to Dual Acting Norepinephrine Reuptake Inhibitor and 5-HT1A Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine (Atomoxetine) in Cognitive Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine, commonly known as Atomoxetine (marketed as Strattera), is a selective norepinephrine reuptake inhibitor (SNRI).[1][2] While widely approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), its specific mechanism of action on the prefrontal cortex makes it a valuable tool for cognitive neuroscience research.[3][4] Atomoxetine enhances executive functions, including sustained attention, working memory, and response inhibition, by modulating catecholaminergic neurotransmission.[1][5] These application notes provide an overview of its use in research, summarize key quantitative findings, and offer detailed protocols for preclinical and clinical investigation.

Mechanism of Action

Atomoxetine's primary mechanism is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[2] In the prefrontal cortex (PFC), where dopamine transporters (DAT) are sparsely expressed, NET is also responsible for the reuptake of dopamine (DA).[3][6] Consequently, by blocking NET, atomoxetine increases the extracellular concentrations of both norepinephrine (NE) and dopamine in the PFC, a brain region critical for executive functions.[3][7] This dual action is believed to be central to its therapeutic effects on cognition.[6] The increased availability of NE and DA in the PFC leads to enhanced signaling through postsynaptic receptors, including α2-adrenergic and D1 dopamine receptors, which are crucial for regulating neuronal firing and improving the signal-to-noise ratio in PFC networks.[5][6][8]

References

- 1. Atomoxetine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Methylphenidate and Atomoxetine Enhance Prefrontal Function Through α2-Adrenergic and Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. go.drugbank.com [go.drugbank.com]

Application Note and Protocol: Dissolving Atomoxetine Hydrochloride for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) widely used in research for studying the noradrenergic system and for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), with a Ki value of approximately 5 nM.[1][3] It exhibits significantly lower affinity for serotonin (77 nM) and dopamine (1451 nM) transporters.[1][3] By blocking NET, atomoxetine increases the extracellular concentrations of norepinephrine and dopamine, particularly in the prefrontal cortex.[3][4] Atomoxetine has also been identified as a blocker of voltage-gated sodium channels (VGSCs).[1] Proper dissolution and preparation of atomoxetine hydrochloride are critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed protocols for its solubilization, preparation of stock and working solutions, and storage.

Data Presentation: Solubility of Atomoxetine Hydrochloride

The solubility of atomoxetine hydrochloride in various solvents is summarized below. This data is essential for preparing appropriate stock solutions for different experimental needs.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |

| DMSO | ≥ 100 mg/mL | ≥ 342.68 mM | Use freshly opened DMSO as it is hygroscopic. | [1] |

| Water | 50 mg/mL | 171.34 mM | May require sonication or gentle warming to fully dissolve. | [1][5] |

| Ethanol | ~30 mg/mL | ~102.80 mM | N/A | [4] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | ~102.80 mM | N/A | [4] |

| PBS (pH 7.2) | ~2 mg/mL | ~6.85 mM | N/A | [4] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is recommended for most applications as DMSO allows for a high concentration stock that can be easily diluted into aqueous media for experiments.

Materials:

-

Atomoxetine hydrochloride powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Methodology:

-

Weighing: Accurately weigh the desired amount of atomoxetine hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 29.18 mg of atomoxetine hydrochloride (Molecular Weight: 291.82 g/mol ).

-

Solvent Addition: Add the appropriate volume of fresh DMSO to the tube. For a 100 mM solution, add DMSO to a final volume of 1 mL.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][6]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of a DMSO stock solution into a cell culture medium for treating cells.

Materials:

-

High-concentration atomoxetine hydrochloride stock solution in DMSO (from Protocol 1)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Methodology:

-

Thawing: Thaw a single aliquot of the atomoxetine hydrochloride DMSO stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound.[6]

-

First, prepare an intermediate dilution by adding a small volume of the stock solution to the cell culture medium. For example, dilute the 100 mM stock solution 1:100 in media to get a 1 mM intermediate solution.

-

Use this intermediate solution to prepare the final working concentrations. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

-

-

DMSO Concentration Control: Ensure that the final concentration of DMSO in the working solution is below 0.5% to avoid solvent-induced cytotoxicity.[6] Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent.[6]

-

Application: Mix the final working solution gently and add it to your cell cultures.

Protocol 3: Preparation of an Aqueous Stock Solution

This protocol is suitable for experiments where organic solvents must be avoided. Note the lower solubility and stability of atomoxetine in aqueous solutions.

Materials:

-

Atomoxetine hydrochloride powder

-

Sterile, distilled water or Phosphate-Buffered Saline (PBS)

-

Sterile tubes

-

Sonicator or water bath

-

Vortex mixer

Methodology:

-

Weighing: Weigh the desired amount of atomoxetine hydrochloride powder. For example, to prepare a 10 mg/mL solution in water, weigh 10 mg of the powder.

-

Solvent Addition: Add the corresponding volume of sterile water or PBS.

-